1-(4-Methoxyphenyl)-4-propoxyphthalazine
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Overview
Description
1-(4-Methoxyphenyl)-4-propoxyphthalazine is an organic compound characterized by the presence of a methoxyphenyl group and a propoxy group attached to a phthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-propoxyphthalazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxybenzaldehyde and phthalic anhydride.
Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with phthalic anhydride in the presence of a base such as sodium hydroxide to form 4-methoxyphthalic acid.
Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form 1-(4-methoxyphenyl)phthalazine.
Propoxylation: Finally, the phthalazine derivative is reacted with propyl bromide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-4-propoxyphthalazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The phthalazine ring can be reduced under hydrogenation conditions.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-(4-Hydroxyphenyl)-4-propoxyphthalazine.
Reduction: 1-(4-Methoxyphenyl)-4-propylphthalazine.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-propoxyphthalazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-propoxyphthalazine depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and propoxy groups can influence its binding affinity and specificity.
Material Science: Its electronic properties can be attributed to the conjugated system within the phthalazine ring, which can participate in electron transfer processes.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)phthalazine: Lacks the propoxy group, which may affect its solubility and reactivity.
1-(4-Ethoxyphenyl)-4-propoxyphthalazine: Similar structure but with an ethoxy group instead of a methoxy group, potentially altering its electronic properties.
1-(4-Methoxyphenyl)-4-butoxyphthalazine: Contains a butoxy group, which may impact its steric and electronic characteristics.
This comprehensive overview highlights the significance of 1-(4-Methoxyphenyl)-4-propoxyphthalazine in scientific research and its potential applications across different domains
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-propoxyphthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-12-22-18-16-7-5-4-6-15(16)17(19-20-18)13-8-10-14(21-2)11-9-13/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBNVGCVRGTFNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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